7-(4-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Overview
Description
7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring, a quinazolinone core, and a dioxolo moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, including the formation of the piperazine ring, the quinazolinone core, and the dioxolo moiety. The key steps typically involve:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Formation of the Quinazolinone Core: This step involves the condensation of anthranilic acid derivatives with isocyanates or carbamates.
Formation of the Dioxolo Moiety: This can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) .
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Uniqueness
7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its combination of a piperazine ring, a quinazolinone core, and a dioxolo moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H28N4O4S |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
7-[[4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C29H28N4O4S/c1-18-4-3-5-22(12-18)32-11-10-31(15-19(32)2)27(34)21-8-6-20(7-9-21)16-33-28(35)23-13-25-26(37-17-36-25)14-24(23)30-29(33)38/h3-9,12-14,19H,10-11,15-17H2,1-2H3,(H,30,38) |
InChI Key |
CBTXGMFVBORXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6 |
Origin of Product |
United States |
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